![molecular formula C20H22N4O2S B2760410 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321836-76-3](/img/structure/B2760410.png)
5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, fused to another pyrimidine ring . They are part of a larger class of compounds known as pyrimidines, which are important in many biological processes .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones often involves the reaction of aminopyrimidines with various carbonyl compounds . The exact method can vary depending on the specific substituents that are present on the pyrimidine rings .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be analyzed using various spectroscopic techniques . The presence of specific functional groups can often be inferred from the chemical shifts observed in NMR spectroscopy .Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can undergo a variety of chemical reactions, depending on the specific substituents that are present . For example, they can participate in substitution reactions, where one group is replaced by another .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be influenced by the specific substituents that are present . For example, the presence of electron-donating or electron-withdrawing groups can affect their reactivity .科学的研究の応用
Synthesis and Chemical Properties
Facile Synthesis and Derivative Formation : The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including compounds with structures similar to the one , has been explored through various methods. For instance, reactions with alkylamides in liquid ammonia in the presence of an oxidizing agent have been shown to yield amino derivatives of pyrimido[4,5-d]pyrimidine derivatives. These synthetic pathways highlight the compound's versatility and potential as a precursor for further chemical modifications (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Structural Analysis and Conjugated Systems : Research into the melting of substituted pyrimidines with cinnamic aldehyde has led to the synthesis of new substituted pyrimidinones. These studies are crucial for understanding the structural aspects and the potential of conjugated systems within the chemical framework, offering insights into the compound's electronic and optical properties (Harutyunyan et al., 2018).
Applications in Material Science and Chemistry
Photophysical Properties and pH-Sensing Application : The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds exhibit solid-state fluorescence emission and positive solvatochromism. Such properties make them potential candidates for developing novel colorimetric pH sensors and logic gates, opening new avenues for their application in material science and sensor technology (Yan et al., 2017).
Heterocyclic Compound Synthesis : The compound's framework serves as a foundational structure for synthesizing novel heterocyclic compounds. This includes the development of fused pyrimidinone derivatives, which have been explored for their potential in creating new materials with unique properties. These synthetic approaches contribute to the broader field of heterocyclic chemistry, where the compound's structural motifs are leveraged for designing materials with specific functions (Aly, Taha, El-Deeb, & Alshehri, 2018).
作用機序
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Biochemical Pathways
, related compounds have been shown to impact pathways involving PI3K, protein tyrosine kinases, and cyclin-dependent kinases. These pathways play critical roles in cell growth, proliferation, and survival. By inhibiting these targets, the compound could potentially disrupt these pathways, leading to downstream effects such as inhibited cell growth or induced cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLMLTYRUTVRPY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)
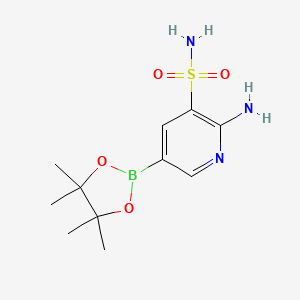
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
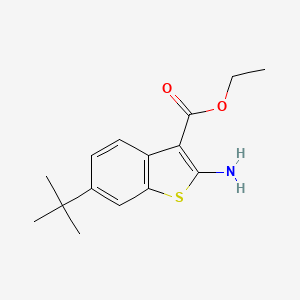
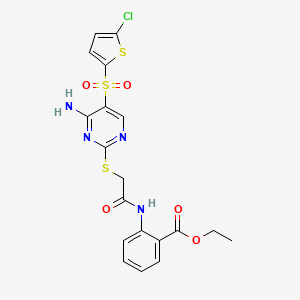
![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)

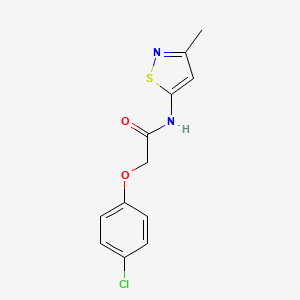
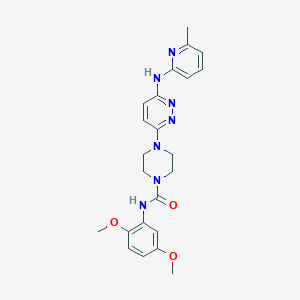
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)
